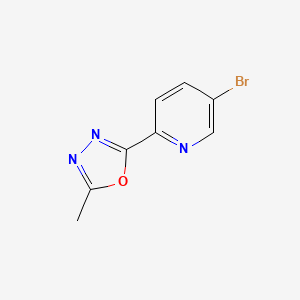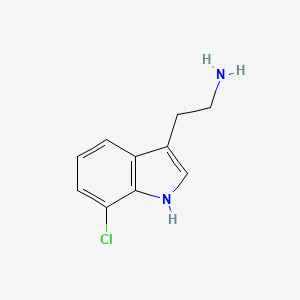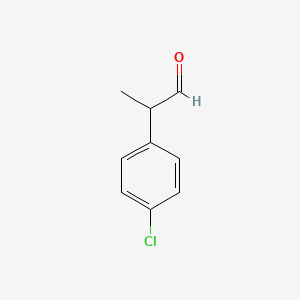
Propenyl sulfone
Overview
Description
Propenyl sulfone is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Propenyl sulfone can be synthesized through several methods. One common approach involves the oxidation of propenyl sulfide using hydrogen peroxide in the presence of a metal oxide catalyst. This method is efficient and yields high purity this compound . Another method involves the addition of sulfur dioxide to propenyl compounds followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as sodium tungstate or methylrhenium trioxide can enhance the efficiency of these reactions . These methods are optimized to ensure high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Propenyl sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced to propenyl sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and methylrhenium trioxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Propenyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propenyl sulfone involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The sulfonyl group can stabilize adjacent carbanions, facilitating various chemical transformations .
Comparison with Similar Compounds
Dimethyl sulfone: Similar in structure but with two methyl groups instead of a propenyl group.
Sulfolane: A cyclic sulfone used as an industrial solvent.
Vinyl sulfone: Contains a vinyl group instead of a propenyl group and is used in bioconjugation reactions.
Uniqueness: Propenyl sulfone is unique due to its propenyl group, which imparts distinct reactivity compared to other sulfones. This makes it particularly useful in specific synthetic applications where the propenyl group can participate in additional reactions .
Properties
IUPAC Name |
(E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVSDWIGWRUIC-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


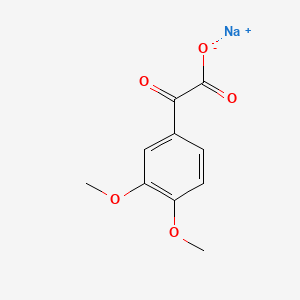
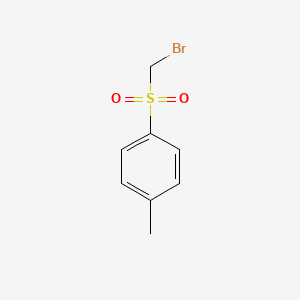
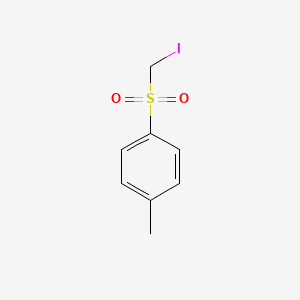

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)
![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)
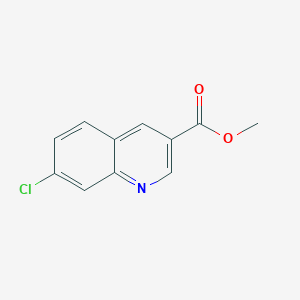

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloroacetamide](/img/structure/B3052029.png)
